molecular formula C20H17NO5 B613396 Fmoc-L-Pro(4-Keto)-OH CAS No. 223581-83-7

Fmoc-L-Pro(4-Keto)-OH

Cat. No. B613396
CAS RN: 223581-83-7
M. Wt: 351,36 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Pro(4-Keto)-OH is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. This compound is a derivative of proline, which is a non-essential amino acid that plays a crucial role in protein synthesis. This compound is a versatile molecule that has been used in the synthesis of peptides, peptidomimetics, and other organic compounds. In

Scientific Research Applications

  • HIV Protease Inhibition : Tran et al. (1997) synthesized N-Fmoc-4-fluoro-L-proline methyl ester for use in peptide synthesis. This compound was used to prepare several fluoropeptides, including Fmoc-Phe-Pro(F)-OMe, analogous to a structural HIV protein segment. However, these fluoropeptides did not display anti-HIV activity (Tran et al., 1997).

  • Antibacterial and Anti-inflammatory Applications : Schnaider et al. (2019) discussed the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for antibacterial and anti-inflammatory purposes. These nanoassemblies inhibited bacterial growth and were non-toxic to mammalian cell lines (Schnaider et al., 2019).

  • Supramolecular Gels for Antimicrobial Activity : Croitoriu et al. (2021) reported on supramolecular hydrogels based on Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, used in the biomedical field for their biocompatible and biodegradable properties. These hydrogels, when combined with silver mixtures, exhibited enhanced antimicrobial activity (Croitoriu et al., 2021).

  • HIV-1 Protease Inhibitors : Strom et al. (2015) synthesized a series of fullerene amino acid derived peptides, including Fmoc‐Phe(4‐aza‐C60)‐OH, as potential inhibitors of HIV-1 protease. These amino acids were found to be a good base structure in the design of protease inhibitors (Strom et al., 2015).

  • Smart Hydrogels for Nanocluster Stabilization : Roy and Banerjee (2011) utilized N-terminally Fmoc protected amino acid, Fmoc-Phe-OH, to create hydrogels that stabilized fluorescent silver nanoclusters. These nanoclusters exhibited unique fluorescent properties and were stable for up to four months (Roy & Banerjee, 2011).

  • Semisynthetic Insulin Analogs : Žáková et al. (2007) presented the synthesis of Fmoc‐Lys(Pac)‐OH and its use in preparing novel insulin analogs. These analogs demonstrated varying binding affinities to insulin receptors, indicating potential applications in diabetes treatment (Žáková et al., 2007).

  • Hydrogelation of Fluorinated Derivatives : Ryan et al. (2011) explored the effect of side chain functionalization on the self-assembly and hydrogelation of Fmoc-protected aromatic amino acids derived from phenylalanine. They investigated how different C-terminal modifications influence the properties of the resulting hydrogels (Ryan et al., 2011).

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDIUNABQLYFNA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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